molecular formula C9H12BrNO B2472458 3-Bromo-6-methoxy-2,5-dimethylaniline CAS No. 1566430-16-7

3-Bromo-6-methoxy-2,5-dimethylaniline

Cat. No.: B2472458
CAS No.: 1566430-16-7
M. Wt: 230.105
InChI Key: MKBDBSPBLAQGKL-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2,5-dimethylaniline is an organic compound with the molecular formula C9H12BrNO It is a derivative of aniline, characterized by the presence of bromine, methoxy, and dimethyl groups on the benzene ring

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of the coenzyme qn family . Coenzyme Qn plays a crucial role in the electron transport chain of mitochondria and bacterial respiratory systems .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

The compound is involved in the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including the Coenzyme Qn family . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .

Result of Action

As a result of its action in the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-methoxy-3,6-dimethylaniline contributes to the synthesis of the Coenzyme Qn family . These compounds are known to act as mobile mediators for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methoxy-3,6-dimethylaniline can be influenced by various environmental factors. These include the presence of a metal catalyst (such as palladium) and the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2,5-dimethylaniline typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst . This process ensures the efficient production of the desired compound with high purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3-Bromo-6-methoxy-2,5-dimethylaniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-methoxy-2,5-dimethylaniline is unique due to the combination of bromine, methoxy, and dimethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-methoxy-3,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBDBSPBLAQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)N)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566430-16-7
Record name 3-bromo-6-methoxy-2,5-dimethylaniline
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